molecular formula C11H10O3 B6164939 methyl 3-methyl-1-benzofuran-5-carboxylate CAS No. 501892-98-4

methyl 3-methyl-1-benzofuran-5-carboxylate

Cat. No.: B6164939
CAS No.: 501892-98-4
M. Wt: 190.2
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Description

Methyl 3-methyl-1-benzofuran-5-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. These compounds are known for their diverse biological activities and are found in various natural products and synthetic derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-1-benzofuran-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of strong bases and high temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1-benzofuran-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzofuran derivatives .

Scientific Research Applications

Biochemical Properties

Methyl 3-methyl-1-benzofuran-5-carboxylate interacts with several enzymes and proteins, influencing various cellular processes:

  • Antimicrobial Activity : Benzofuran derivatives are known for their antimicrobial properties. This compound has demonstrated effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Potential : Recent studies have indicated that this compound may induce apoptosis in cancer cells. For example, derivatives of benzofuran have shown cytotoxic effects on human cancer cell lines, suggesting potential use in cancer therapy .

Scientific Research Applications

The applications of this compound span several scientific domains:

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex benzofuran derivatives used in various chemical reactions.

Biology

  • Biological Activity Studies : Researchers are investigating its antimicrobial and anticancer properties, contributing to the development of new therapeutic agents .

Medicine

  • Therapeutic Agent Development : Ongoing research aims to explore its potential as a treatment for diseases such as cancer and infections caused by resistant bacteria .

Industry

  • Material Development : this compound is utilized in developing new materials and as an intermediate in organic synthesis processes .

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

  • Antimicrobial Activity Assessment : A study tested various benzofuran derivatives against a selection of microorganisms, revealing significant antimicrobial effects that could lead to new antibiotic formulations .
  • Cytotoxicity Evaluation : Research involving new derivatives demonstrated enhanced cytotoxicity against cancer cell lines compared to their parent compounds, indicating the potential for developing more effective anticancer drugs .

Mechanism of Action

The mechanism of action of methyl 3-methyl-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to various pharmacological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methyl-1-benzofuran-2-carboxylate
  • Ethyl 3-methyl-1-benzofuran-5-carboxylate
  • Methyl 2-methyl-1-benzofuran-5-carboxylate

Uniqueness

Methyl 3-methyl-1-benzofuran-5-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

Methyl 3-methyl-1-benzofuran-5-carboxylate, a member of the benzofuran family, has garnered attention for its diverse biological activities. This compound exhibits significant potential in various fields, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its fused benzene and furan rings, which contribute to its unique biochemical properties. It is known to interact with several enzymes and proteins, influencing various cellular processes such as apoptosis and cell proliferation.

Target Interactions
this compound acts primarily through the inhibition of key enzymes involved in signaling pathways. For instance, it has been shown to inhibit Src kinase, a critical player in cell signaling and cancer progression.

Biochemical Pathways
The compound modulates gene expression related to apoptosis and cellular metabolism. Studies indicate that it can alter the expression levels of pro-apoptotic and anti-apoptotic genes, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

This compound exhibits potent antimicrobial properties. Research has demonstrated that benzofuran derivatives possess significant activity against various pathogens, including Mycobacterium tuberculosis and other bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.78 μg/mL, highlighting their efficacy .

Anticancer Properties

The compound has shown promising anticancer activity across multiple studies. Specifically, it induces apoptosis in human malignant melanoma cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Study: Cytotoxicity in Cancer Cells
In a recent study, this compound was tested on various cancer cell lines. The results indicated that at concentrations above 50 µM, the compound significantly inhibited cell growth, with an IC50 value indicating effective cytotoxicity against K562 leukemia cells .

Comparative Analysis of Benzofuran Derivatives

A comparative study assessed the biological activities of several benzofuran derivatives. The introduction of methyl groups at specific positions on the benzofuran ring was found to enhance antiproliferative activity significantly. For example, derivatives with a methyl group at the C–3 position exhibited up to four times greater potency than their unsubstituted counterparts .

CompoundPosition of SubstituentsAntiproliferative Activity
10cC–3: MeHigh
10hC–3: Me; C–6: OMe2–4 times higher than 10g
10gC–6: OMeModerate
10jC–7: OMeLower than 10h

Properties

IUPAC Name

methyl 3-methyl-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-6-14-10-4-3-8(5-9(7)10)11(12)13-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUVPQNPAOZIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601217155
Record name 5-Benzofurancarboxylic acid, 3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501892-98-4
Record name 5-Benzofurancarboxylic acid, 3-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501892-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Benzofurancarboxylic acid, 3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-(allyloxy)-3-iodobenzoate (587 mg, 1.84 mmol) is combined with Pd(OAc)2 (5%, 20 mg, 0.1 mmol), Na2CO3 (487 mg, 4.6 mmol), sodium formate (125 mg, 1.8 mmol) and n-Bu4NCl.H2O (561 mg, 2.0 mmol) in DMF (5 mL) and heated to 80° C. for 2 days. The mixture is concentrated under high vacuum and partitioned between 50% saturated NaCl (10 mL) and CH2Cl2 (4×10 mL). The combined organics are washed with 5% HCl (10 mL), dried (Na2SO4) and concentrated to a brown oil. The crude material is chromatographed over 15 g slurry-packed silica gel, eluting with 15% EtOAc/hexane. The appropriate fractions are combined and concentrated to afford 153 mg (44%) of methyl 3-methyl-1-benzofuran-5-carboxylate as a white solid. HRMS (FAB) calcd for C11H10O3+H: 191.0708, found: 191.0705 (M+H)+.
Quantity
587 mg
Type
reactant
Reaction Step One
Quantity
487 mg
Type
reactant
Reaction Step Two
Quantity
125 mg
Type
reactant
Reaction Step Three
Quantity
561 mg
Type
catalyst
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
20 mg
Type
catalyst
Reaction Step Six

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